molecular formula C2H2Cl2NaO2 B1681043 Sodium dichloroacetate CAS No. 2156-56-1

Sodium dichloroacetate

Cat. No.: B1681043
CAS No.: 2156-56-1
M. Wt: 151.93 g/mol
InChI Key: ZOXHFYPCZQICQD-UHFFFAOYSA-N
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Description

Sodium dichloroacetate is a chemical compound with the molecular formula

C2HCl2NaO2C_2HCl_2NaO_2C2​HCl2​NaO2​

. It is a sodium salt of dichloroacetic acid and is known for its potential therapeutic applications, particularly in the field of oncology. This compound has garnered significant interest due to its ability to modulate metabolic pathways in cancer cells.

Scientific Research Applications

Sodium dichloroacetate has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Sodium dichloroacetate (DCA) primarily targets the enzyme pyruvate dehydrogenase kinase (PDK) . PDK is an enzyme that plays a crucial role in cellular energy metabolism, specifically in the regulation of the pyruvate dehydrogenase complex (PDC). By inhibiting PDK, DCA effectively stimulates the activity of PDC .

Mode of Action

DCA’s interaction with its target, PDK, leads to the activation of the PDC. The PDC is a central component of cellular metabolism, responsible for the conversion of pyruvate, a product of glycolysis, into acetyl-CoA, which then enters the citric acid cycle for further energy production . By inhibiting PDK, DCA removes the inhibition on PDC, allowing for increased conversion of pyruvate to acetyl-CoA, thereby promoting oxidative phosphorylation over glycolysis .

Biochemical Pathways

The primary biochemical pathway affected by DCA is cellular energy metabolism, specifically the shift from glycolysis to oxidative phosphorylation . This shift has significant downstream effects, including a decrease in lactate production and an increase in the consumption of glucose by cells . Furthermore, DCA has been shown to stimulate angiogenesis by improving endothelial precursor cell function in an AKT/GSK-3β/Nrf2 dependent pathway .

Pharmacokinetics

The pharmacokinetics of DCA involve its absorption, distribution, metabolism, and excretion (ADME). The clearance of DCA was found to be 0.997, 0.0, and 1.69 ml x kg (-1) x min (-1) during the paleohepatic, anhepatic, and neohepatic periods, respectively . This indicates that the newly transplanted liver eliminates DCA better than the native liver .

Result of Action

The molecular and cellular effects of DCA’s action are diverse and depend on the specific context. For instance, DCA has been shown to reduce apoptosis resistance in cancer cells . In the context of vascular dementia, long-term DCA administration improved cognitive function, reduced brain infarct size and brain atrophy, increased VEGF and bFGF levels in vivo, promoted angiogenesis in damaged areas, and significantly improved endothelial precursor cell function .

Action Environment

The action, efficacy, and stability of DCA can be influenced by various environmental factors. For example, DCA is frequently found in water, and its safety has been investigated by authorities such as the U.S. and the Australian government . Furthermore, DCA can also naturally occur in a variety of red algae including Asparagopsis taxiformis . The presence of DCA in different environments and its interaction with other substances can potentially affect its action and efficacy.

Future Directions

DCA has shown promise in various areas of medical research. For instance, it has been found to alleviate cancer-related fatigue in mice without interfering with cancer treatments . It has also been found to improve Newcastle disease virus-mediated viro-immunotherapy in hepatocellular carcinoma . These findings provide a strong rationale towards novel clinical translational studies of DCA in cancer therapy .

Biochemical Analysis

Biochemical Properties

Sodium Dichloroacetate is a mitochondrial pyruvate dehydrogenase kinase inhibitor . It works by stimulating the Pyruvate dehydrogenase complex enzymes located in our mitochondria . When aerobic glucose oxidation and lactic acid oxidation are enabled again, normal cellular metabolism can once again take place .

Cellular Effects

This compound has been shown to have various effects on cells. For instance, it has been found to improve cognitive function in vascular dementia rats, reduce brain infarct size and brain atrophy, increase VEGF and bFGF levels in vivo, promote angiogenesis in damaged areas, and significantly improve endothelial precursor cell (EPC) function .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a mitochondrial pyruvate dehydrogenase kinase inhibitor . It exerts its effects at the molecular level by stimulating the Pyruvate dehydrogenase complex enzymes located in our mitochondria . This leads to a metabolic switch from glycolysis to oxidative phosphorylation, which can help restore proper cellular function and improve drug metabolism .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings. For instance, it has been found that long-term administration of this compound can improve cognitive function in vascular dementia rats

Dosage Effects in Animal Models

In animal models, the effects of this compound have been found to vary with different dosages . For instance, this compound administration in doses ranging from 50 to 200 mg/Kg/die is associated with a decrease in tumor mass volume, proliferation rate, and metastasis dissemination in several preclinical models .

Metabolic Pathways

This compound is involved in the metabolic pathway that produces usable energy from sugar . It blocks a key enzyme, pyruvate dehydrogenase kinase, in this metabolic pathway . This can lead to a metabolic switch from glycolysis to oxidative phosphorylation .

Transport and Distribution

It is known that this compound is an orally absorbable small molecular compound , suggesting that it can be transported and distributed within the body through the bloodstream.

Subcellular Localization

Given its role as a mitochondrial pyruvate dehydrogenase kinase inhibitor , it is likely that this compound localizes to the mitochondria where it can exert its effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium dichloroacetate can be synthesized through the neutralization of dichloroacetic acid with sodium hydroxide. The reaction is typically carried out in an aqueous medium, and the product is obtained by evaporating the water and crystallizing the this compound.

Industrial Production Methods: On an industrial scale, this compound is produced by the chlorination of acetic acid to form dichloroacetic acid, which is then neutralized with sodium hydroxide. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, although these are less common.

    Reduction: It can be reduced to monochloroacetate under specific conditions.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles like hydroxide ions or amines.

Major Products:

    Oxidation: Formation of higher oxidation state compounds.

    Reduction: Monochloroacetate.

    Substitution: Various substituted acetic acid derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    Monochloroacetate: Similar in structure but with only one chlorine atom.

    Trichloroacetate: Contains three chlorine atoms and has different chemical properties.

    Dichloroacetic Acid: The parent acid of sodium dichloroacetate.

Comparison: this compound is unique in its ability to modulate metabolic pathways in cancer cells, a property not shared by monochloroacetate or trichloroacetate. Dichloroacetic acid, while similar, is less stable and more corrosive compared to its sodium salt form.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Sodium dichloroacetate involves the chlorination of dichloroacetic acid with sodium hydroxide.", "Starting Materials": ["Dichloroacetic acid", "Sodium hydroxide", "Chlorine gas"], "Reaction": [ "Dichloroacetic acid is dissolved in water to form a solution", "Sodium hydroxide is added to the solution to adjust the pH to 7-8", "Chlorine gas is bubbled through the solution at room temperature and atmospheric pressure", "The reaction mixture is stirred for several hours until the reaction is complete", "The resulting Sodium dichloroacetate is filtered and washed with water", "The product is dried under vacuum at room temperature" ] }

CAS No.

2156-56-1

Molecular Formula

C2H2Cl2NaO2

Molecular Weight

151.93 g/mol

IUPAC Name

sodium;2,2-dichloroacetate

InChI

InChI=1S/C2H2Cl2O2.Na/c3-1(4)2(5)6;/h1H,(H,5,6);

InChI Key

ZOXHFYPCZQICQD-UHFFFAOYSA-N

Isomeric SMILES

C(C(=O)[O-])(Cl)Cl.[Na+]

SMILES

C(C(=O)[O-])(Cl)Cl.[Na+]

Canonical SMILES

C(C(=O)O)(Cl)Cl.[Na]

Appearance

Solid powder

boiling_point

194 °C

density

Relative density (water = 1): 1.56

melting_point

13.5 °C

2156-56-1
79-43-6

physical_description

COLOURLESS LIQUID WITH PUNGENT ODOUR.

Pictograms

Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Solubility in water: miscible

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Acid, Bichloroacetic
Acid, Dichloroacetic
Bichloroacetic Acid
Dichloroacetate, Potassium
Dichloroacetate, Sodium
Dichloroacetic Acid
Potassium Dichloroacetate
Sodium Dichloroacetate

vapor_density

Relative vapor density (air = 1): 4.4

vapor_pressure

Vapor pressure, Pa at 20 °C: 19

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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